molecular formula C22H17ClN2O3 B2762059 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-93-6

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Cat. No. B2762059
CAS RN: 315234-93-6
M. Wt: 392.84
InChI Key: DLOAPDDZZTZMMP-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on related nitroaromatic compounds and chalcones have demonstrated their reactivity and utility in chemical synthesis. For example, the reactions of nitro-ω-benzylideneacetophenones with carbanions containing leaving groups have shown the potential for such structures to undergo conjugated addition and subsequent intramolecular reactions, leading to novel organic compounds (Mąkosza & Krylova, 1998). This suggests that "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" could be a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures through similar reaction pathways.

Material Science Applications

The structural features of "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" imply potential applications in material science, especially in the development of optically active materials or as part of non-linear optical systems. Compounds with nitro groups and specific aromatic substitutions have been explored for their fluorescence, mesogenic, and non-linear optical properties (Barberá et al., 1998). Such applications are critical in the development of optical devices, sensors, and advanced materials for electronic applications.

Catalytic and Reductive Transformations

Nitroaromatic compounds play a significant role in catalytic reductions, serving as substrates for the development of aminoaromatics via reductive processes. The presence of nitro and chloro groups in compounds has been utilized in catalytic reduction reactions to produce corresponding amino compounds, indicating the potential of "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" in similar catalytic applications (Watanabe et al., 1984).

Bioactive Molecule Development

While the request excludes drug use and dosage information, it is worth noting that structurally similar compounds have been investigated for their biological activities, including anti-inflammatory and antibacterial properties (Ravula et al., 2016). This suggests a potential area of research for "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" in the development of bioactive molecules, albeit with a focus on its chemical properties and synthesis rather than direct application as a drug.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in these various biological activities.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially include a range of therapeutic effects, depending on the specific targets and mode of action of the compound.

Pharmacokinetics

In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have neuroprotective effects

properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-17-12-10-15(11-13-17)19(14-24(26)27)21-18-8-4-5-9-20(18)25(28)22(21)16-6-2-1-3-7-16/h1-13,19,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOAPDDZZTZMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

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